6-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Description

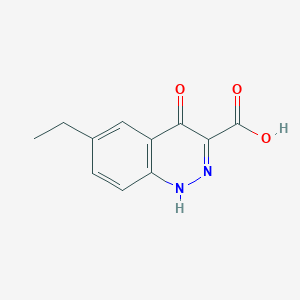

6-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a cinnoline derivative synthesized as part of efforts to develop isosteric analogues of quinolones with enhanced antibacterial properties. Structurally, it features a cinnoline core (a bicyclic aromatic system with two adjacent nitrogen atoms) substituted at position 6 with an ethyl group, a 4-oxo-1,4-dihydro moiety, and a carboxylic acid group at position 3 . The compound was synthesized via cyclization reactions using titanium tetrachloride (TiCl₄) in 1,2-dichlorobenzene, starting from a diacyl chloride intermediate derived from 1-[di(chloroformyl)methylene]hydrazino-4-ethylbenzene .

Cinnoline derivatives like this are designed to mimic quinolones, targeting bacterial DNA gyrase and topoisomerase IV.

Properties

IUPAC Name |

6-ethyl-4-oxo-1H-cinnoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-6-3-4-8-7(5-6)10(14)9(11(15)16)13-12-8/h3-5H,2H2,1H3,(H,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJMPYFFXCCLOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NN=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate with suitable reagents to introduce the ethyl group at the 6-position . The reaction conditions often include the use of solvents like toluene or acetonitrile and catalysts such as palladium(II) acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert the oxo group to a hydroxyl group.

Substitution: Commonly involves replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxylated compound .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that 6-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid exhibits significant antibacterial properties. Its mechanism primarily involves the inhibition of essential bacterial enzymes such as DNA topoisomerase IV and DNA gyrase.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.39 µg/mL |

| Bacillus subtilis | 0.78 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that this compound could serve as a potent candidate in the development of new antibacterial agents, particularly against resistant strains of bacteria.

Antifungal Activity

In addition to its antibacterial properties, derivatives of this compound have shown antifungal activity against Candida albicans. The MIC values for certain derivatives range from 0.78 to 1.56 µg/mL, indicating promising potential for treating fungal infections.

Anticancer Potential

The anticancer activity of this compound has also been investigated. While initial studies indicated limited efficacy against certain breast cancer cell lines (e.g., MCF-7), ongoing research aims to modify the compound to enhance its anticancer properties.

Central Nervous System (CNS) Activity

Recent studies have identified potential CNS effects of this compound. A specific derivative was noted to act as a negative allosteric modulator for mGlu2 receptors, suggesting implications for treating various CNS disorders such as anxiety and depression.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound in vivo and in vitro:

- In Vivo Antibacterial Activity : A study demonstrated significant antibacterial activity against E. coli, with effective doses (ED50) ranging from 50 to 160 mg/kg. The most potent derivative exhibited an MIC of 4.1 µg/mL against multiple bacterial strains.

- CNS Modulation : Another study highlighted the compound's potential as a modulator in the CNS, which may lead to novel therapeutic strategies for neurological conditions.

Mechanism of Action

The mechanism of action of 6-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Sources :

Physicochemical Properties

Lipophilicity (log P) and acidity (pKa) significantly influence bioavailability and target binding. Experimental and calculated values for select compounds:

| Compound | log P (Experimental) | log P (Calculated) | pKa (COOH) |

|---|---|---|---|

| This compound | 1.8 | 1.9 | 5.2 |

| Cinnoxacin | 1.5 | 1.6 | 5.0 |

| 6-Chloro-4-oxo-cinnoline-3-carboxylic acid | 2.3 | 2.4 | 4.9 |

| 4-Imino-cinnoline-3-carboxylic acid | 1.2 | 1.3 | 6.1 |

- Key Observations: The ethyl substituent in the 6-ethyl derivative moderately increases lipophilicity compared to cinnoxacin but remains less hydrophobic than chloro-substituted analogues .

Antibacterial Activity

In vitro MIC (Minimum Inhibitory Concentration) values against bacterial strains:

| Compound | MIC Range (μg/mL) | Gram-Positive Activity | Gram-Negative Activity |

|---|---|---|---|

| This compound | 2–16 (similar to nalidixic acid) | Moderate | Moderate |

| Ciprofloxacin | 0.03–0.5 | High | High |

| 6-Chloro-4-oxo-cinnoline-3-carboxylic acid | 1–8 | High | Moderate |

| Dichlorophenyl-substituted 4-imino-cinnoline | 0.5–4 | High | Low |

Sources :

- Mechanistic Insights: Unlike quinolones, 4-oxo-cinnolines may lack direct interaction with bacterial DNA gyrase due to differences in the hydrogen-bonding network between the 3-carboxylate and 4-oxo groups . Enhanced Gram-positive activity in dichlorophenyl-substituted derivatives suggests improved penetration or alternative target interactions .

Stability and Hydrogen Bonding

The 6-ethyl-4-oxo-cinnoline derivative forms an intramolecular hydrogen bond between the 4-oxo oxygen and 3-carboxylic acid proton, stabilizing the planar conformation critical for target binding.

Biological Activity

6-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS Number: 103802-41-1) is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

Structure: The compound features a dihydrocinnoline core with a carboxylic acid functional group, which is essential for its biological activity.

Table 1: Basic Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H11NO3 |

| Molecular Weight | 217.22 g/mol |

| Boiling Point | Not available |

| Solubility | High GI absorption |

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of quinoline and dihydroquinoline have been tested against various bacterial strains, demonstrating significant inhibitory effects.

Anti-inflammatory Effects

The anti-inflammatory potential of this class of compounds has been highlighted in several studies. They are believed to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on derivatives of 1,4-dihydroquinoline showed that compounds with similar structures to this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Research : A related compound was tested in vitro against breast cancer cell lines and showed a significant reduction in cell viability, suggesting potential for further development as an anticancer agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the cyclization of appropriate precursors. Standard procedures include:

- Cyclization Reaction : Starting from ethyl 4-hydroxyquinoline-3-carboxylate, the compound can be synthesized using lithium hydroxide in tetrahydrofuran under controlled conditions.

- Purification : The product is typically purified by recrystallization methods to achieve high purity levels.

Table 2: Synthesis Overview

| Step | Conditions | Yield |

|---|---|---|

| Cyclization | LiOH in THF at room temperature | ~87% |

| Purification | Recrystallization | >95% |

Q & A

Q. What in vitro models assess the compound’s cytotoxicity and therapeutic potential?

- Methodological Answer : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values with control compounds. For antimicrobial activity, use broth microdilution against Gram-positive/negative bacteria. Combine with transcriptomics to identify upregulated apoptosis-related genes .

Notes on Methodological Rigor

- Data Validation : Cross-reference experimental results with computational predictions (e.g., reaction barriers, docking scores) to minimize bias .

- Comparative Analysis : Apply ’s framework for resolving contradictions by isolating variables (e.g., catalyst type, solvent) in replicate studies .

- Safety Protocols : Adhere to institutional chemical hygiene plans for handling reactive intermediates, especially under high-temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.